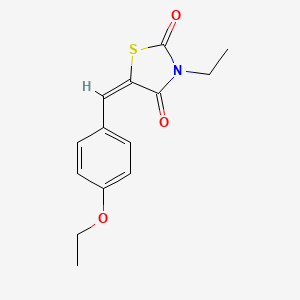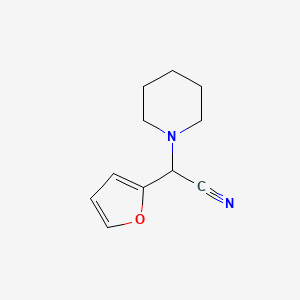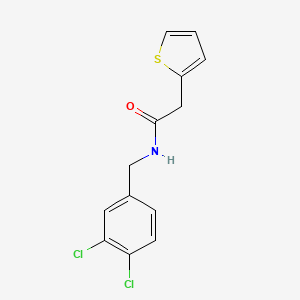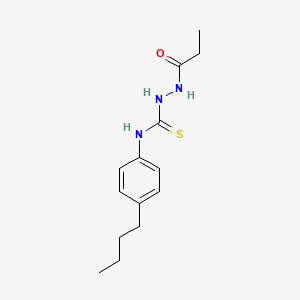![molecular formula C17H14BrN5O3S B4618465 4-溴-1,5-二甲基-N-[3-硝基-5-(2-吡啶硫基)苯基]-1H-吡唑-3-甲酰胺](/img/structure/B4618465.png)
4-溴-1,5-二甲基-N-[3-硝基-5-(2-吡啶硫基)苯基]-1H-吡唑-3-甲酰胺
描述
The synthesis and investigation of pyrazole derivatives, including those with bromo, nitro, and carboxamide functionalities, have been extensively explored due to their significant biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. These compounds are known for their structural diversity and the ability to participate in a wide range of chemical reactions, making them valuable in synthetic organic chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or the reaction of pyrazole carbonyl chlorides with substituted phenylhydroxyamines. A notable method includes the reduction of substituted nitrobenzene compounds followed by a reaction with alcohols under specific conditions to yield the desired pyrazole derivatives with various substituents including bromo and nitro groups (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray crystallography and spectroscopic methods, reveals intricate details about their molecular configurations, intermolecular interactions, and crystalline structures. Studies on antipyrine-like derivatives have shown that these compounds can form stable crystalline structures through a combination of hydrogen bonds and π-interactions, underscoring the role of molecular geometry in their stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include nucleophilic substitution, where the presence of halogen atoms like bromo allows for the introduction of other functional groups or radiolabels, expanding the utility of these compounds in medicinal chemistry and imaging studies (Katoch-Rouse & Horti, 2003).
科学研究应用
合成和结构分析
新颖的合成方法
研究表明吡唑衍生物有创新的合成方法,突出了它们的结构多样性和生物应用潜力。例如,新颖的 3-溴-1-(3-氯吡啶-2-基)-N-羟基-N-芳基-1H-吡唑-5-甲酰胺被合成出来,展示了一种可以适应合成结构与您感兴趣的化合物类似的化合物的方法 (Zhu et al., 2014)。
晶体结构和相互作用
对安替比林衍生物的研究,包括结构表征和相互作用分析,提供了对吡唑衍生物的分子排列和潜在功能特性的见解。例如,对 2-卤代-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)苯甲酰胺的分析揭示了它们的晶体堆积和分子间相互作用,这对于了解这些化合物的化学行为和潜在应用至关重要 (Saeed et al., 2020)。
生物活性
抗癌和抗炎特性
对吡唑并嘧啶衍生物的研究已经确定了它们作为抗癌和抗炎剂的潜力,这表明类似化合物可能具有治疗应用。一项关于新型吡唑并嘧啶衍生物的研究突出了它们的抗癌和抗 5-脂氧合酶活性,表明此类化合物具有治疗潜力 (Rahmouni et al., 2016)。
抗微生物活性
硫代取代乙基烟酸、噻吩并[2,3-b]吡啶和吡啶并噻吩并嘧啶衍生物的合成和评价已证明具有抗菌特性。这表明结构相似的化合物也可能具有有用的抗菌活性,可能有助于开发新的抗菌剂 (Gad-Elkareem et al., 2011)。
属性
IUPAC Name |
4-bromo-1,5-dimethyl-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O3S/c1-10-15(18)16(21-22(10)2)17(24)20-11-7-12(23(25)26)9-13(8-11)27-14-5-3-4-6-19-14/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYQXTAWTZAVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)


![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)